molecular formula C9H6BrNO B2923389 8-Bromoisoquinolin-4-ol CAS No. 864738-31-8

8-Bromoisoquinolin-4-ol

Cat. No. B2923389
CAS RN: 864738-31-8
M. Wt: 224.057
InChI Key: IURMCZMKZBTSLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromoisoquinolin-4-ol is a chemical compound with the CAS Number: 864738-31-8 . It has a molecular weight of 224.06 and its IUPAC name is this compound . It is a solid substance and is stored in dry conditions at 2-8°C .


Synthesis Analysis

The synthesis of 4-bromoisoquinoline and 4-bromoisquinolone involves 2-alkynyl benzyl azides undergoing an electrocyclic reaction catalysed by palladium . The presence of PdBr2/CuBr2/LiBr in MeCN leads to the synthesis of 4-bromoisoquinoline . A bromine is introduced into the products, making the methodology more attractive for organic synthesis .


Molecular Structure Analysis

The molecular formula of this compound is C9H6BrNO . The average mass is 208.055 Da and the monoisotopic mass is 206.968353 Da .


Chemical Reactions Analysis

The synthesis of this compound involves a reaction from 4(1H)-Isoquinolinone, 8-bromo-2,3-dihydro-2-[(4-methylphenyl)sulfonyl]- . The reaction conditions involve sodium hydrogencarbonate in ethanol and heating .


Physical And Chemical Properties Analysis

This compound is a solid substance . It is stored in dry conditions at 2-8°C .

Scientific Research Applications

Synthesis and Chelation

A key application of 8-Bromoisoquinolin-4-ol is in the synthesis of various compounds, particularly as a precursor in the development of biisoquinoline ligands. Durola et al. (2007) highlighted its use in creating a new family of chelates that are endotopic but do not hinder sterically. This indicates its potential in complex chemical syntheses where sterically nonhindering chelates are required (Durola et al., 2007).

Antimicrobial and Anticancer Properties

Research has demonstrated the antimicrobial and anticancer properties of compounds derived from this compound. Delgado et al. (2012) synthesized a variety of aminoquinones structurally related to marine Isoquinolinequinones, which showed moderate to high potency against various human tumor cell lines. This suggests its potential in developing anticancer drugs (Delgado et al., 2012).

Corrosion Inhibition

Rbaa et al. (2020) explored the use of this compound derivatives as effective acid corrosion inhibitors for mild steel. The study indicates the compound's utility in industrial applications, particularly in protecting metals against corrosion (Rbaa et al., 2020).

Synthesis of Pharmacologically Active Compounds

In the field of pharmacology, this compound plays a crucial role in the synthesis of various pharmacologically active compounds. Its utility in creating competitive AMPA receptor antagonists as demonstrated by Geng Min (2011) is one such example, indicating its potential in neurological and psychological drug development (Geng Min, 2011).

Metal Complexes and Biological Activity

The compound is also pivotal in the synthesis of metal complexes with significant biological activities. Sahoo Jyotirmaya et al. (2017) synthesized novel transitional bivalent metal complexes derived from this compound, exhibiting enhanced antimicrobial activities compared to their corresponding ligands (Sahoo Jyotirmaya et al., 2017).

Safety and Hazards

The safety information for 8-Bromoisoquinolin-4-ol includes several hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

8-bromoisoquinolin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-3-1-2-6-7(8)4-11-5-9(6)12/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURMCZMKZBTSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C(=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.